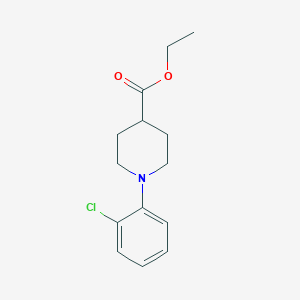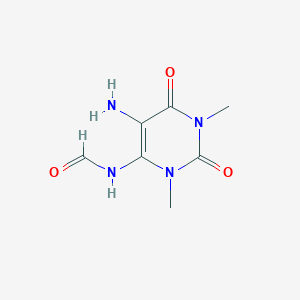
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·HCl and a molecular weight of 232.03 + 36.46. This compound is primarily used as a research chemical and building block in various chemical syntheses.
Preparation Methods
The synthesis of (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride typically involves the reaction of 4-bromo-3-nitroaniline with hydrazine in the presence of hydrochloric acid. The reaction conditions often include cooling to 0°C and maintaining the temperature for a specified duration to ensure complete reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include tin(II) chloride, sodium nitrite, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the derivatization of biological samples for analytical purposes.
Medicine: It can be employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The specific mechanism of action for (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is not well-documented. its effects are likely mediated through its interactions with various molecular targets, depending on the context of its use. For example, in reduction reactions, it acts as a reducing agent, while in coupling reactions, it serves as a substrate for forming new chemical bonds.
Comparison with Similar Compounds
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride can be compared with similar compounds such as:
(4-Nitrophenyl)hydrazine Hydrochloride: Similar in structure but lacks the bromine atom.
(3-Nitrophenyl)hydrazine Hydrochloride: Similar but with the nitro group in a different position.
4-Bromophenylhydrazine Hydrochloride: Similar but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine and nitro groups, which confer specific reactivity and applications in various chemical syntheses.
Properties
Molecular Formula |
C6H7BrClN3O2 |
|---|---|
Molecular Weight |
268.49 g/mol |
IUPAC Name |
(4-bromo-3-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H |
InChI Key |
ACGCSKZPRGGSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


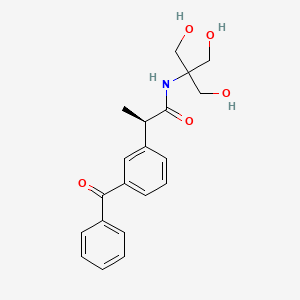
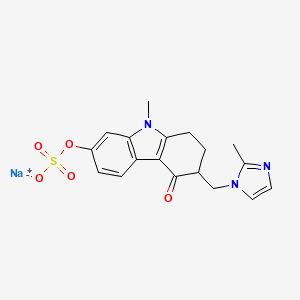
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
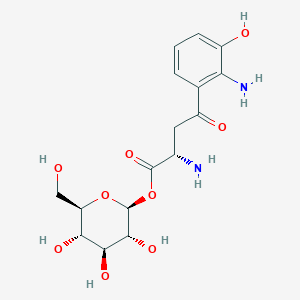
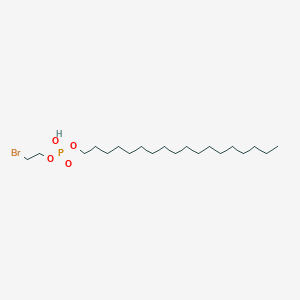
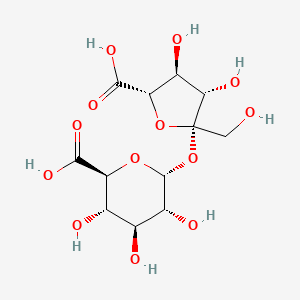
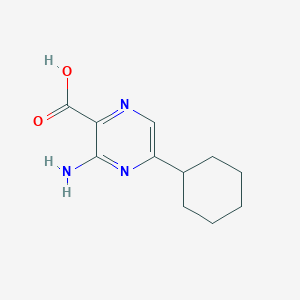

![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)

